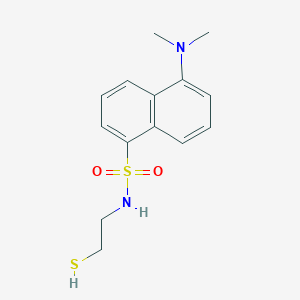

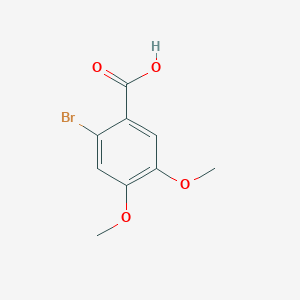

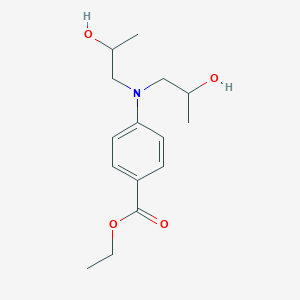

![molecular formula C15H20N2O4S B014746 5,5-二甲基-2-[[(2-苯氧基乙酰)氨基]甲基]-1,3-噻唑烷-4-羧酸 CAS No. 4847-29-4](/img/structure/B14746.png)

5,5-二甲基-2-[[(2-苯氧基乙酰)氨基]甲基]-1,3-噻唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiazolidine derivatives, including compounds similar to the one , are synthesized through condensation reactions involving amino acids and aldehydes or ketones. The process typically involves the formation of a Schiff base followed by cyclization to form the thiazolidine ring (Refouvelet et al., 1994). Other synthetic routes may involve the transformation of related compounds through nucleophilic addition or substitution reactions to introduce specific functional groups (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including our compound of interest, features a 5-membered ring with nitrogen and sulfur atoms. This structure imparts unique electronic and steric characteristics, affecting the molecule's chemical reactivity and interaction with biological targets. The planarity or non-planarity of the molecule, as well as the orientation of substituents, play a crucial role in its chemical behavior and potential applications (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, including hydrolysis, oxidation, and further condensation, which can modify the thiazolidine core or introduce new functional groups. The reactivity of these compounds can be attributed to the presence of electron-rich sulfur and nitrogen atoms, making them susceptible to electrophilic attack. Such reactions are pivotal in exploring the chemical space around thiazolidine derivatives for potential applications (Pellegrini et al., 1997).

Physical Properties Analysis

The physical properties of "5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid" and related compounds, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the presence of polar functional groups can enhance solubility in water or polar solvents, whereas the overall molecular geometry can affect the crystal packing and melting point (Lynch et al., 1991).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the thiazolidine derivatives. The carboxylic acid moiety, in particular, contributes to the acidity of the compound, enabling it to participate in reactions typical for carboxylic acids, such as esterification and amide formation. The unique combination of a thiazolidine ring and other functional groups opens up a wide range of chemical transformations that can be utilized in synthetic chemistry (Piechocka et al., 2020).

科学研究应用

合成和结构分析

该化合物已参与青霉素结构异构体的合成研究,探索了创建具有潜在不同生物活性的类似物的化学途径。例如,一项研究描述了青霉素 V 的结构异构体的合成,该合成通过一系列反应从类似的噻唑烷衍生物开始,突出了该化合物在探索抗生素类似物中的作用 (Bose, Spiegelman, & Manhas, 1971).

对噻唑烷衍生物的研究,包括与本化合物类似的化合物,已导致了杂环化合物的新合成方法的开发。这些方法已被用于创建多种分子结构,这在药物开发和化学反应研究中至关重要 (Cież & Kalinowska‐Tłuścik, 2012).

化学稳定性和反应性

- 噻唑烷衍生物的稳定性和反应性一直是研究的主题,特别是在了解它们在各种条件下的行为的背景下,这对于它们在合成和潜在治疗用途中的应用至关重要。例如,研究了类似化合物 D-5,5-二甲基-δ2-噻唑啉-4-羧酸的稳定性,以评估其作为青霉素降解产物的可行性,从而深入了解噻唑烷环在不同条件下的稳定性 (Adriaens et al., 1978).

在肽模拟物中的应用

- 噻唑烷衍生物已被探索作为肽模拟物合成的构件,特别是用于开发 HIV 蛋白酶抑制剂。这证明了该化合物在针对参与疾病过程的特定蛋白质或酶的药物设计中的相关性 (Ikunaka, Matsumoto, & Nishimoto, 2002).

属性

IUPAC Name |

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABJOXIJXQOSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400521 |

Source

|

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid | |

CAS RN |

4847-29-4 |

Source

|

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)